(3S)-N-[(2S)-1-(cyclohexylmethylamino)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-(4-oxo-4-phenylbutanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide;hydrochloride
Overview
Description
PS372424 (hydrochloride) is a highly specific agonist of the human chemokine receptor CXCR3. This compound is known for its potent ability to inhibit the migration of activated T cells toward chemokine mixtures, particularly in the context of inflammatory diseases such as rheumatoid arthritis . The molecular formula of PS372424 (hydrochloride) is C33H44N6O4 · HCl, and it has a molecular weight of 625.20 g/mol .
Preparation Methods
The synthesis of PS372424 (hydrochloride) involves multiple steps, including the formation of key intermediates and their subsequent couplingThe final step involves the formation of the hydrochloride salt to enhance the compound’s solubility and stability . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of specific solvents and catalysts.
Chemical Reactions Analysis
PS372424 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the functional groups on the compound, potentially altering its biological activity.
Reduction: Reduction reactions can be employed to convert certain functional groups to their corresponding reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can be used to introduce different substituents onto the molecule
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific reagents and conditions used but generally involve modifications to the functional groups on the PS372424 (hydrochloride) molecule.
Scientific Research Applications
PS372424 (hydrochloride) has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the chemokine receptor CXCR3 and its role in various chemical processes.
Biology: The compound is employed in research to understand the migration and behavior of T cells, particularly in the context of inflammatory diseases
Medicine: PS372424 (hydrochloride) is investigated for its potential therapeutic applications in treating autoimmune diseases like rheumatoid arthritis by inhibiting T cell migration
Industry: The compound’s ability to modulate immune responses makes it a candidate for developing new anti-inflammatory drugs
Mechanism of Action
PS372424 (hydrochloride) exerts its effects by specifically binding to the CXCR3 receptor on T cells. This binding induces receptor cross-phosphorylation within CXCR3-CCR5 heterodimers on the surface of activated T cells, leading to the inhibition of T cell migration . The compound activates the extracellular signal-regulated kinase (ERK) pathway in T cells, mimicking the natural ligand CXCL11 . This activation results in the internalization of the CXCR3 receptor and subsequent inhibition of chemokine-induced T cell migration .
Comparison with Similar Compounds
PS372424 (hydrochloride) is unique in its high specificity and potency as a CXCR3 agonist. Similar compounds include:
VUF10661: Another CXCR3 agonist with similar biological activity.
RS-127445 hydrochloride: A compound with comparable effects on T cell migration.
MRT68921 dihydrochloride: Another agonist that targets similar pathways.
These compounds share similar mechanisms of action but may differ in their potency, specificity, and pharmacokinetic properties.
Properties
IUPAC Name |
(3S)-N-[(2S)-1-(cyclohexylmethylamino)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-(4-oxo-4-phenylbutanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H44N6O4.ClH/c34-33(35)36-19-9-16-27(31(42)37-21-23-10-3-1-4-11-23)38-32(43)28-20-25-14-7-8-15-26(25)22-39(28)30(41)18-17-29(40)24-12-5-2-6-13-24;/h2,5-8,12-15,23,27-28H,1,3-4,9-11,16-22H2,(H,37,42)(H,38,43)(H4,34,35,36);1H/t27-,28-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHGSJQNAEULTAR-DHBRAOIWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC(=O)C(CCCN=C(N)N)NC(=O)C2CC3=CC=CC=C3CN2C(=O)CCC(=O)C4=CC=CC=C4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]2CC3=CC=CC=C3CN2C(=O)CCC(=O)C4=CC=CC=C4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H45ClN6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
625.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914291-61-5 | |
Record name | 914291-61-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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